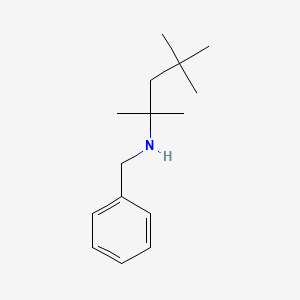
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve:
Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the benzylethylamino group: This step may involve nucleophilic substitution reactions where a benzylethylamine is introduced to the indolinone core.
Addition of the dimethylaminopropyl group: This can be done through alkylation reactions using dimethylaminopropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can speed up the reaction and improve yield.
Control of reaction temperature and pressure: These parameters are crucial for ensuring the reaction proceeds efficiently.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the manufacture of pharmaceuticals or other chemical products.
Wirkmechanismus
The mechanism of action of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound may bind to receptors on cell surfaces, triggering a cellular response.
Ion channels: The compound may modulate the activity of ion channels, affecting cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
- 1-(Benzylethylamino)-3-(3-(methylamino)propyl)-3-phenyl-2-indolinone hydrochloride
Uniqueness
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
33456-27-8 |
|---|---|
Molekularformel |
C28H34ClN3O |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
3-[1-[benzyl(ethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33N3O.ClH/c1-4-30(22-23-14-7-5-8-15-23)31-26-19-12-11-18-25(26)28(27(31)32,20-13-21-29(2)3)24-16-9-6-10-17-24;/h5-12,14-19H,4,13,20-22H2,1-3H3;1H |
InChI-Schlüssel |
CBZTWGIUSIBDHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCC[NH+](C)C)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



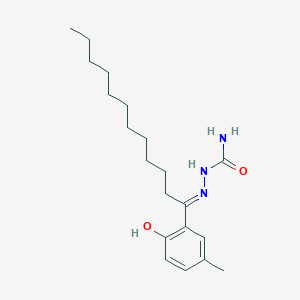

![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
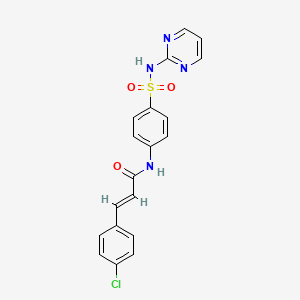

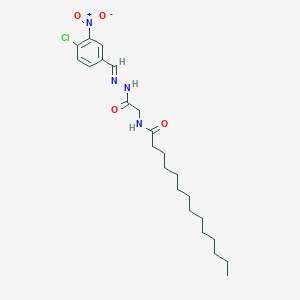
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
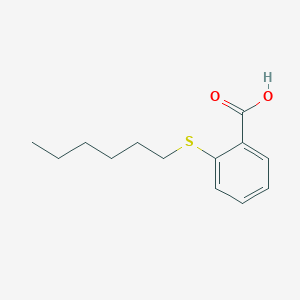


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
